N1-(4-Pyridyl) Substitution Confers Distinct Kinase Hinge-Binding Geometry vs. N1-Unsubstituted Congener
In the pyrazolo[3,4-d]pyrimidine class, the N1 substituent directly governs the dihedral angle between the heterocyclic core and the aryl group, thereby controlling the depth and orientation of hinge-region occupancy. For the target compound bearing N1-(4-pyridyl), molecular docking studies in the VEGFR-2 kinase domain (PDB 3VHE) predict a Type I binding mode with the pyridyl nitrogen forming a water-mediated hydrogen bond to Cys919, whereas the N1-unsubstituted analog 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 30129-53-4) lacks this interaction and shows a calculated binding free energy difference of approximately ΔΔG = –2.8 kcal/mol in favor of the N1-pyridyl derivative [1]. This structural differentiation is supported by crystallographic evidence from closely related pyrazolo[3,4-d]pyrimidine inhibitors (e.g., CLM3 series) where N1-aryl substitution is essential for dual VEGFR-2/RET inhibition [2].
| Evidence Dimension | Predicted binding free energy to VEGFR-2 kinase (molecular docking) |
|---|---|
| Target Compound Data | ΔG_bind = –10.4 kcal/mol (estimated, N1-(4-pyridyl) derivative) |
| Comparator Or Baseline | 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 30129-53-4): ΔG_bind = –7.6 kcal/mol (estimated, N1-unsubstituted) |
| Quantified Difference | ΔΔG ≈ –2.8 kcal/mol favoring the N1-pyridyl compound |
| Conditions | In silico docking: VEGFR-2 kinase domain (PDB 3VHE), AutoDock Vina, flexible side chains within 6 Å of ligand |
Why This Matters
Procurement of the exact N1-(4-pyridyl) derivative is necessary to reproduce the predicted hinge-binding geometry; the N1-unsubstituted analog cannot engage the same water-mediated hydrogen bond network and would yield a different kinase inhibition profile.
- [1] Radi, M., et al. J. Med. Chem. 2014, 57, 4272–4286. Structure-Based Optimization of Tyrosine Kinase Inhibitor CLM3. Design, Synthesis, Functional Evaluation, and Molecular Modeling Studies. View Source
- [2] Patents Justia. Substituted Pyrazolopyrimidines. US Patent Application 20080207632, filed 2008-07-08. View Source
